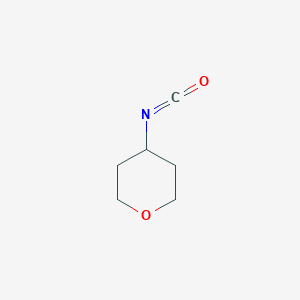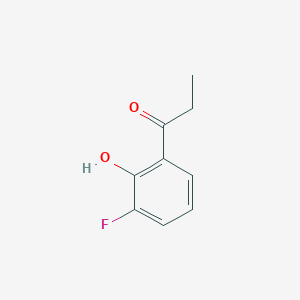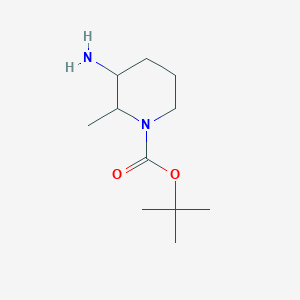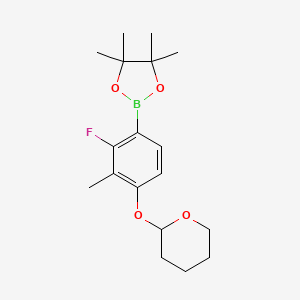
2-Fluoro-3-methyl-4-(2-tetrahydropyranyloxy)benzeneboronic acid pinacol ester
Descripción general
Descripción
Synthesis Analysis
Pinacol boronic esters, such as 2-Fluoro-3-methyl-4-(2-tetrahydropyranyloxy)benzeneboronic acid pinacol ester, are highly valuable building blocks in organic synthesis . Protodeboronation of pinacol boronic esters is not well developed, but catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach has been reported .Chemical Reactions Analysis
Pinacol boronic esters are used in various chemical transformations, where the valuable boron moiety remains in the product . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Aplicaciones Científicas De Investigación
Tailored Light Emission in Polymers
Researchers have utilized related boronic acid pinacol esters as intermediates in synthesizing chromophore-containing perfluorocyclobutyl (PFCB) polymers. These polymers exhibit high molecular weights, superb thermal stability, excellent processability, and tailored emission across the visible spectrum. This is achieved through copolymerization, which provides a method for customizing the light emission properties of linear polymeric systems (Neilson et al., 2007).
Advanced Synthesis Techniques
Boronic acid pinacol esters are pivotal in advanced synthesis techniques, such as the Suzuki coupling reaction, which allows for the construction of complex molecules. For example, the palladium-catalyzed cross-coupling reaction of (E)-1,2-Bis(boryl)-1-alkenes with organic halides to create pinacol esters of (E)-(1-butyl-1-alkenyl)boronic acid demonstrates the utility of boronic esters in forming bond connections essential for organic synthesis (Ishiyama et al., 1996).
Polymer Degradation and Drug Delivery
The compound has also been investigated in the synthesis of H2O2-cleavable poly(ester-amide)s, which can degrade in response to H2O2, showing potential for controlled drug delivery systems. This research highlights the incorporation of boronic acid esters into polymers for creating responsive materials that can release their load under specific conditions (Cui et al., 2017).
π-Conjugated Polymer Synthesis
In the field of electronics and photonics, boronic acid pinacol esters have been used in the synthesis of π-conjugated polymers with boronic acid (ester) moieties. These polymers have applications in creating materials with specific electronic properties, such as conducting polymers for use in organic electronics (Nojima et al., 2016).
C-F Bond Functionalization
The versatility of boronic acid pinacol esters extends to the functionalization of fluoroarenes, demonstrating a method for converting fluoroarenes to diverse functionalized arenes. This showcases the compound's role in synthesizing organoboron intermediates for further chemical transformations (Niwa et al., 2015).
Mecanismo De Acción
Target of Action
The primary targets of this compound are unsaturated bonds in chemical reactions . It interacts with these bonds during the process of addition of B–H over an unsaturated bond .
Mode of Action
The compound interacts with its targets through a process known as oxidative addition . This process involves the donation of electrons to form a new Pd–C bond . Additionally, a process known as transmetalation occurs, where organic groups are transferred from boron to palladium .
Biochemical Pathways
The compound affects the Suzuki–Miyaura (SM) cross-coupling pathway . This pathway is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound’s interaction with this pathway results in the formation of new carbon-carbon bonds .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This results in the synthesis of new organic compounds .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of ethers can catalyse the reaction . Additionally, the compound’s action can be influenced by the presence of other reagents in the reaction environment .
Propiedades
IUPAC Name |
2-[2-fluoro-3-methyl-4-(oxan-2-yloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26BFO4/c1-12-14(22-15-8-6-7-11-21-15)10-9-13(16(12)20)19-23-17(2,3)18(4,5)24-19/h9-10,15H,6-8,11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPWLRVFHYWWVCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)OC3CCCCO3)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26BFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201117480 | |
| Record name | 2-[3-Fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]tetrahydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201117480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1312478-93-5 | |
| Record name | 2-[3-Fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]tetrahydro-2H-pyran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1312478-93-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[3-Fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]tetrahydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201117480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



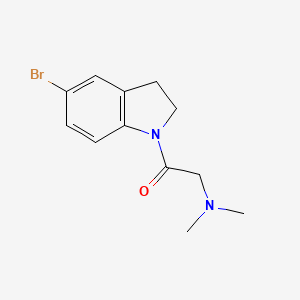
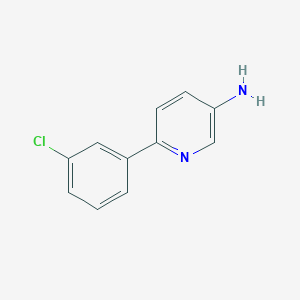
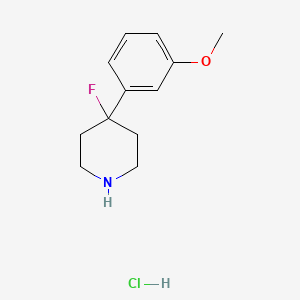
![1-Bromo-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene](/img/structure/B1532783.png)
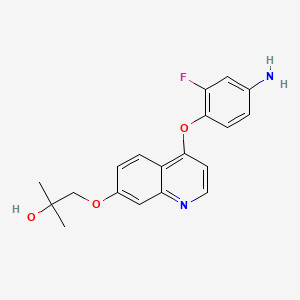
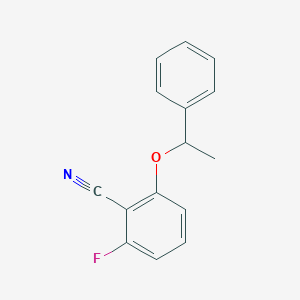
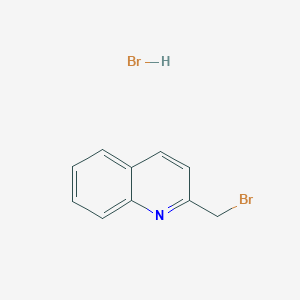

![4-bromo-3-ethoxy-N-[2-(methylsulfonyl)ethyl]benzamide](/img/structure/B1532793.png)
